オキサゾール-4-カルボニトリル

概要

説明

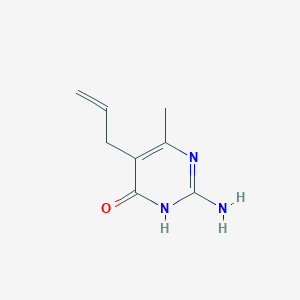

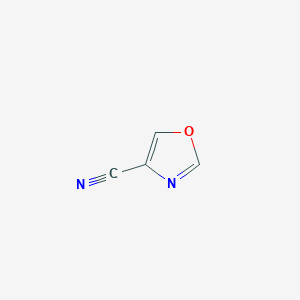

Oxazole-4-carbonitrile is a compound with the molecular formula C4H2N2O . It has a molecular weight of 94.07 g/mol . The compound is also known by other synonyms such as 1,3-oxazole-4-carbonitrile, 4-OXAZOLECARBONITRILE, and 4-CYANOOXAZOLE .

Synthesis Analysis

The synthesis of Oxazole-4-carbonitrile and its derivatives has been a subject of research. One study discusses the synthesis of 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles and their anticancer activities . Another review focuses on synthetic schemes involving radiation, metal-mediated, one-pot, and other approaches for oxazoles and their derivatives .Molecular Structure Analysis

The molecular structure of Oxazole-4-carbonitrile includes a five-membered heterocyclic ring with one nitrogen atom and one oxygen atom . The InChIKey of the compound is UEEBKQWDBWDPKD-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

Oxazole-4-carbonitrile has a molecular weight of 94.07 g/mol . It has a computed XLogP3-AA value of 0.4, indicating its partition coefficient between octanol and water . The compound has a topological polar surface area of 49.8 Ų . It has a heavy atom count of 7 .科学的研究の応用

ヒトサイトメガロウイルス (HCMV) に対する抗ウイルス活性

オキサゾール-4-カルボニトリル誘導体は合成され、ヒトサイトメガロウイルス (HCMV) に対する抗ウイルス活性が評価されています。 バイオアッセイの結果、7つの化合物が、臨床で使用されている抗HCMV薬であるガンシクロビルよりも、ヒト皮膚線維芽細胞における正常な実験室用HCMV株に対して著しく高い抗ウイルス活性を示しました 。 これは、オキサゾール-4-カルボニトリルが、新しい抗HCMV薬の開発に役立つ可能性があることを示唆しています .

抗がん活性

オキサゾール-4-カルボニトリル誘導体は、抗がん活性の評価のために合成されてきました。 合成されたすべての化合物は、最も感受性の高い細胞株に対して、それぞれサブマイクロモル濃度とマイクロモル濃度で、増殖阻害および細胞静止活性を示しました 。 これらの物質は、強力な抗腫瘍剤の発見につながる可能性のある抗がん研究において、優れた枠組みとして使用できます .

β-チューブリンとの相互作用

オキサゾール-4-カルボニトリルを含むいくつかの1,3-オキサゾールは、β-チューブリンのコルヒチン部位と相互作用することができ、その結果、微小管の重合が停止し、細胞増殖が阻害されます 。 この相互作用は、新しい抗がん剤の開発に利用できます。

抗病原体活性

オキサゾール-4-カルボニトリルを含むオキサゾール誘導体は、抗病原体剤として幅広い薬理学的用途を持っています 。 これは、オキサゾール-4-カルボニトリルが、新しい抗病原体薬の開発に役立つ可能性があることを示唆しています。

Safety and Hazards

将来の方向性

作用機序

Target of Action

Oxazole derivatives are known to be widely present in natural products, synthesized drugs, and advanced materials . They are often used in drug development due to their ability to easily convert into amide, carboxylic acid, imido ester, amidine, and methyl ammonia groups .

Mode of Action

Oxazole-4-carbonitrile is synthesized from acetophenone using potassium ferricyanide as a cyanide reagent . The process involves multiple bond formation implemented via an oxygen-mediated radical mechanism . Potassium ferricyanide plays a dual role as a cyanide source and also as a coupling partner for the cyclization of oxazole .

Biochemical Pathways

The introduction of a cyano group to an oxazole ring is a critical strategy in drug development . This is because the cyano group can be easily converted into various functional groups, affecting multiple biochemical pathways .

Result of Action

Oxazole derivatives have been found to exhibit a wide range of biological activities, suggesting that oxazole-4-carbonitrile may also have diverse effects at the molecular and cellular levels .

Action Environment

The synthesis of oxazole-4-carbonitrile involves the use of potassium ferricyanide, a low toxicity cyanide reagent, suggesting that the synthesis process is designed to be environmentally friendly .

生化学分析

Biochemical Properties

Oxazole-4-carbonitrile plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, oxazole-4-carbonitrile has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. Additionally, it can bind to specific proteins, altering their conformation and activity. These interactions are essential for understanding the compound’s potential therapeutic applications and its role in cellular processes .

Cellular Effects

Oxazole-4-carbonitrile exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, oxazole-4-carbonitrile can modulate the activity of key signaling molecules, leading to changes in downstream signaling pathways. This modulation can result in altered gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, oxazole-4-carbonitrile can impact cellular metabolism by inhibiting or activating specific metabolic enzymes .

Molecular Mechanism

The molecular mechanism of oxazole-4-carbonitrile involves its interaction with various biomolecules at the molecular level. This compound can bind to enzymes, either inhibiting or activating their activity. For instance, oxazole-4-carbonitrile has been shown to inhibit the activity of certain kinases, leading to changes in phosphorylation patterns and subsequent alterations in cellular signaling. Additionally, oxazole-4-carbonitrile can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of oxazole-4-carbonitrile can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that oxazole-4-carbonitrile is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions. The degradation products of oxazole-4-carbonitrile may also have distinct biological activities, further complicating the interpretation of long-term studies. Additionally, the temporal effects of oxazole-4-carbonitrile on cellular function can vary depending on the duration of exposure and the specific cellular context .

Dosage Effects in Animal Models

The effects of oxazole-4-carbonitrile can vary significantly with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities. At higher doses, oxazole-4-carbonitrile can induce toxic or adverse effects, including hepatotoxicity or nephrotoxicity. These threshold effects are essential for determining the therapeutic window of oxazole-4-carbonitrile and for optimizing its dosage in preclinical and clinical studies .

Metabolic Pathways

Oxazole-4-carbonitrile is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates or metabolites. These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels. Understanding the metabolic pathways of oxazole-4-carbonitrile is crucial for predicting its pharmacokinetics and potential drug-drug interactions .

Transport and Distribution

The transport and distribution of oxazole-4-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes by efflux transporters, influencing its intracellular concentration and localization. Additionally, oxazole-4-carbonitrile can bind to plasma proteins, affecting its distribution and bioavailability in different tissues. These transport and distribution mechanisms are essential for understanding the pharmacokinetics and pharmacodynamics of oxazole-4-carbonitrile .

Subcellular Localization

Oxazole-4-carbonitrile exhibits specific subcellular localization, which can influence its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, oxazole-4-carbonitrile may localize to the nucleus, where it can interact with transcription factors and modulate gene expression. Alternatively, it may accumulate in the mitochondria, affecting mitochondrial function and cellular metabolism. Understanding the subcellular localization of oxazole-4-carbonitrile is crucial for elucidating its mechanism of action and potential therapeutic applications .

特性

IUPAC Name |

1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N2O/c5-1-4-2-7-3-6-4/h2-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEEBKQWDBWDPKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CO1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657363 | |

| Record name | 1,3-Oxazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55242-84-7 | |

| Record name | 4-Oxazolecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55242-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Oxazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Oxazole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-Fluoro-benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B1450765.png)

![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-3-methylpentanoic acid](/img/structure/B1450767.png)

![(2E,6E,10E)-13-[(2S)-6-hydroxy-2,8-dimethyl-3,4-dihydrochromen-2-yl]-2,6,10-trimethyltrideca-2,6,10-trienoic acid](/img/structure/B1450769.png)

![6-(Methylthio)pyrimido[5,4-D]pyrimidin-4(1H)-one](/img/structure/B1450773.png)

![2-[(E)-(1H-1,2,4-Triazol-5-ylimino)methyl]phenol](/img/structure/B1450782.png)

![4-fluoro-2-[(1-phenyl-1H-pyrazol-4-yl)(2-phenylhydrazin-1-ylidene)methyl]phenol](/img/structure/B1450785.png)